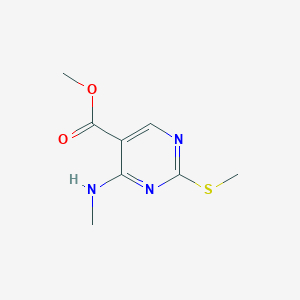

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Description

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methylamino (-NHCH₃) group at position 4, a methylthio (-SCH₃) group at position 2, and a methyl ester (-COOCH₃) at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as scaffolds for kinase inhibitors, antiviral agents, and HDAC inhibitors .

Properties

Molecular Formula |

C8H11N3O2S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

methyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H11N3O2S/c1-9-6-5(7(12)13-2)4-10-8(11-6)14-3/h4H,1-3H3,(H,9,10,11) |

InChI Key |

LAFBPLGPKIVZSR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC=C1C(=O)OC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the carboxylate group, using reducing agents like lithium aluminum hydride.

Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced carboxylate derivatives

Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylamino and methylthio groups allows for specific interactions with biological molecules, influencing pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate with structurally related pyrimidine derivatives:

Key Observations :

- Position 5 Modifications: Conversion of the methyl ester to a hydroxymethyl group (e.g., (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol) introduces a polar hydroxyl group, enhancing hydrophilicity .

- Aromatic Substitutions : Addition of a 4-fluorophenyl and isopropyl group (e.g., Rosuvastatin intermediate) increases steric bulk and lipophilicity, critical for membrane permeability in drug candidates .

Research Findings and Trends

Structure-Activity Relationship (SAR)

- C2 Thioether Stability : Methylthio groups at C2 are less reactive than sulfones but offer tunable redox properties for prodrug strategies .

- C4 Amino Group Optimization: Methylamino substituents balance basicity and steric effects, outperforming bulkier groups (e.g., benzylamino) in cell-based assays .

Biological Activity

Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (commonly referred to as Methyl 4-MTMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

Methyl 4-MTMP is characterized by a pyrimidine ring structure with methylamino and methylthio substituents. Its molecular formula is , and it has a molecular weight of 186.25 g/mol. The presence of these functional groups is crucial as they influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of Methyl 4-MTMP typically involves the reaction of appropriate pyrimidine derivatives with methylamine and methylthiol. The reaction conditions are optimized for high yield and purity, often utilizing solvents like ethanol or methanol under controlled temperatures.

Methyl 4-MTMP's biological activity primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation and pain signaling.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of Methyl 4-MTMP. For instance, compounds similar to it have shown significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that Methyl 4-MTMP could be a promising candidate for treating inflammatory conditions.

Anticancer Potential

Methyl 4-MTMP has also been investigated for its anticancer properties. Research indicates that derivatives of pyrimidine compounds exhibit potent antitumor activity against various cancer cell lines, including leukemia and solid tumors . The mechanism involves induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation.

Case Studies

- In Vitro Studies : A study examining the effects of Methyl 4-MTMP on human cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation . The compound was particularly effective against A549 lung cancer cells.

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of Methyl 4-MTMP. In carrageenan-induced paw edema tests, it showed a reduction in swelling comparable to standard anti-inflammatory drugs .

Data Table: Biological Activity Summary

Q & A

What are the established synthetic routes for Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate, and what are the critical reaction parameters?

Basic Research Question

The synthesis typically involves nucleophilic substitution or condensation reactions. A common method involves refluxing 2-methylthio-pyrimidine precursors with methylamine derivatives in polar solvents (e.g., ethanol or DMF) under basic or acidic conditions. For example, substituting the 4-position with methylamino groups requires controlled heating (e.g., overnight reflux) to ensure complete displacement of leaving groups like chloro or hydroxyl substituents . Critical parameters include reaction time, solvent choice (to balance nucleophilicity and solubility), and stoichiometric ratios to minimize byproducts.

Advanced Consideration:

Optimizing regioselectivity for the 4-position is challenging due to competing substitutions at the 2- or 5-positions. Computational modeling (e.g., DFT studies) can predict electronic effects of substituents to guide synthetic design .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization involves a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., methylamino vs. methylthio groups) and detect impurities.

- Chromatography : HPLC or GC-MS for purity assessment, especially to identify residual solvents or unreacted intermediates.

- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S.

Advanced Consideration:

X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related pyrimidine carboxylate derivatives . For labile compounds, dynamic NMR or LC-MS/MS can track degradation pathways under varying pH/temperature conditions.

What are the common side reactions during synthesis, and how can they be mitigated?

Basic Research Question

Common side reactions include:

- Over-oxidation of methylthio groups to sulfoxides or sulfones under harsh conditions.

- Nucleophilic displacement at the 5-carboxylate position , leading to ester hydrolysis or transesterification.

Mitigation strategies:

- Use inert atmospheres (N) to prevent oxidation of thioether groups.

- Employ mild bases (e.g., triethylamine) instead of strong bases to reduce ester hydrolysis .

Advanced Consideration:

Byproducts like 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate may form if oxidizing agents are present. Kinetic studies using in-situ IR or Raman spectroscopy can monitor reaction progress and identify intermediates .

How do the electronic effects of substituents influence the compound's reactivity in nucleophilic substitutions?

Advanced Research Question

The electron-donating methylthio group at the 2-position activates the pyrimidine ring toward electrophilic attacks but deactivates it toward nucleophilic substitutions. Conversely, the methylamino group at the 4-position enhances nucleophilic reactivity at adjacent positions due to resonance effects. For example, the 5-carboxylate group can undergo hydrolysis more readily in the presence of electron-withdrawing substituents. Computational studies (e.g., Fukui indices) can map reactive sites and predict regioselectivity in further functionalizations .

What computational methods are suitable for predicting the compound's interaction with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For instance, analogs like 4-amino-5-hydroxymethyl-2-methylpyrimidine are known to bind thiaminase-2, suggesting potential applications in studying vitamin B1 metabolism . QSAR models can correlate substituent electronic properties (e.g., Hammett constants) with bioactivity, guiding lead optimization.

How does the compound serve as an intermediate in pharmaceutical synthesis?

Basic Research Question

The methylthio and methylamino groups are versatile handles for further derivatization. For example:

- The methylthio group can be displaced by amines or thiols to generate libraries of analogs for antimicrobial or kinase inhibitor screening .

- The ester group can be hydrolyzed to a carboxylic acid for conjugation with pharmacophores, as seen in linagliptin intermediates .

Advanced Consideration:

Mechanistic studies using kinetic isotope effects (KIEs) or isotopic labeling (e.g., C-methyl groups) can track metabolic pathways or degradation products in biological systems .

What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Advanced Research Question

Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl) or tautomeric equilibria. For example, the methylamino group’s protonation state can shift H NMR signals by 0.5–1.0 ppm. Multi-nuclear NMR (e.g., N-enriched samples) and variable-temperature studies can resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.